molecular formula C15H25NO4 B14047304 (1R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylate

(1R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylate

Cat. No.: B14047304
M. Wt: 283.36 g/mol
InChI Key: RLZMMJZCRLNHGF-XHDPSFHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a stereospecific cyclopentene derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a methyl ester at the 1-position with an isopropyl substituent. Its synthesis typically involves multi-step routes, including esterification of the corresponding carboxylic acid precursor (e.g., (1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid) using methyl iodide and potassium carbonate in dimethylformamide (DMF) . The Boc group enhances stability during synthetic manipulations, making it a key intermediate in medicinal chemistry, particularly for protease inhibitors and antiviral agents .

Properties

Molecular Formula

C15H25NO4

Molecular Weight

283.36 g/mol

IUPAC Name

methyl (1R,4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-propan-2-ylcyclopent-2-ene-1-carboxylate

InChI

InChI=1S/C15H25NO4/c1-10(2)15(12(17)19-6)8-7-11(9-15)16-13(18)20-14(3,4)5/h7-8,10-11H,9H2,1-6H3,(H,16,18)/t11-,15+/m0/s1

InChI Key

RLZMMJZCRLNHGF-XHDPSFHLSA-N

Isomeric SMILES

CC(C)[C@@]1(C[C@H](C=C1)NC(=O)OC(C)(C)C)C(=O)OC

Canonical SMILES

CC(C)C1(CC(C=C1)NC(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Optical Resolution and Boc Protection

The synthesis typically starts with the preparation of the chiral cyclopentene amino acid intermediate, (1S,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid , which is obtained by optical resolution of a racemic intermediate using (R)-(+)-1-phenylethylamine in a mixture of isopropanol and ethanol. This resolution yields an optically active intermediate with specific rotation $$[α]_D = -48.0$$ (c = 1.0, MeOH).

The amino group is protected by reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of diisopropylethylamine (DIEA) in 1,4-dioxane/water at 0 °C, followed by stirring at ambient temperature for 18 hours. This step affords the Boc-protected amino acid intermediate in approximately 50% yield over two steps.

Alkylation to Introduce the Isopropyl Group

The Boc-protected amino acid is then subjected to alkylation to install the isopropyl substituent at the 1-position of the cyclopentene ring. This is achieved by treatment with diethylzinc and chloroiodomethane in dichloromethane (DCM) at 0 °C to room temperature over 18 hours. The reaction mixture is then quenched with saturated ammonium chloride, and the product is purified by silica gel chromatography. This step yields the bicyclic intermediate, which can be further transformed into the target compound.

Catalytic Hydrogenation

Hydrogenation using 5% palladium on activated carbon (Pd/C) in ethyl acetate or methanol under mild conditions (20 °C, approximately 2 atm hydrogen pressure, 2 hours) is employed to reduce double bonds or other unsaturated functionalities in intermediates. This step provides the corresponding saturated amino acid derivatives as white solids with high purity and yields.

Borane Reduction and Hydrolysis

Borane-tetrahydrofuran complex is used to reduce carboxylic acid functionalities to hydroxymethyl groups at low temperatures (-15 °C) under nitrogen atmosphere. After stirring, the reaction is quenched with sodium hydroxide solution, followed by extraction and crystallization steps to isolate the hydroxymethyl carbamate derivative. The yield for this step is moderate (~51%), with further recovery possible from crystallization liquors.

Epimerization and Ester Hydrolysis

Epimerization of the methyl ester derivatives can be performed in methanol using sodium methoxide at low temperatures (-2 to 0 °C), resulting in a mixture of cis and trans diastereoisomers. Subsequent ester hydrolysis with lithium hydroxide monohydrate in aqueous methanol at low temperature, followed by acidification and extraction, affords the corresponding carboxylic acids in high yields (up to 94%).

Deprotection of Boc Group

The Boc protecting group is removed by treatment with hydrochloric acid in diethyl ether or methanol to yield the free amino compound. This step is crucial to obtain the amine functionality for further transformations or biological evaluations.

Summary of Key Reaction Steps and Conditions

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Optical resolution (R)-(+)-1-phenylethylamine; isopropanol/ethanol - Resolution of racemic intermediate
2 Boc protection Di-tert-butyl dicarbonate, DIEA, 0 °C to RT, 18 h ~50 Boc-protected amino acid intermediate
3 Alkylation Diethylzinc, chloroiodomethane, DCM, 0 °C to RT, 18 h 35 Introduction of isopropyl substituent
4 Catalytic hydrogenation 5% Pd/C, ethyl acetate or methanol, 20 °C, 2 h, ~2 atm - Reduction of unsaturated bonds
5 Borane reduction and hydrolysis Borane-THF, NaOH quench, crystallization 51 Conversion to hydroxymethyl carbamate
6 Epimerization Sodium methoxide, methanol, -2 to 0 °C - Mixture of cis and trans diastereomers
7 Ester hydrolysis LiOH·H₂O, methanol/water, low temperature, acid workup 94 Conversion of ester to acid
8 Boc deprotection HCl in diethyl ether or methanol - Removal of Boc protecting group

Detailed Research Findings

  • The optical resolution using (R)-(+)-1-phenylethylamine is effective in obtaining enantiomerically enriched intermediates, which is critical for the stereochemical integrity of the final product.

  • The Boc protection step is standard and proceeds smoothly under mild basic conditions, facilitating purification and handling of the amino acid intermediate.

  • Alkylation using diethylzinc and chloroiodomethane is a key step to introduce the isopropyl group stereoselectively. The moderate yield (35%) suggests optimization potential but is consistent with literature precedent for similar cyclopentene derivatives.

  • Catalytic hydrogenation with Pd/C is a reliable method for saturation of double bonds without affecting the Boc group or ester functionalities.

  • Borane reduction is selective for carboxylic acid reduction to alcohols, and the subsequent hydrolysis and crystallization afford pure hydroxymethyl carbamate intermediates, which are valuable for further synthetic elaboration.

  • Epimerization under basic methanolic conditions allows access to different stereoisomers, which can be separated and utilized depending on the desired stereochemical outcome.

  • The final deprotection with hydrochloric acid is straightforward and yields the free amine necessary for biological activity or further synthetic transformations.

Chemical Reactions Analysis

(1R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylate undergoes various types of chemical reactions, including:

Scientific Research Applications

(1R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylate involves its interaction with molecular targets such as E1 activating enzymes. These enzymes play a crucial role in regulating cell proliferation, and the compound’s unique cyclopentene structure enhances its bioavailability and facilitates functionalization.

Comparison with Similar Compounds

Structural Analogs and Stereochemical Variants

The compound’s structural analogs differ in stereochemistry, substituents, or ring systems, leading to distinct physicochemical and reactivity profiles. Key examples include:

Stereoisomers
  • (1S,4S)-Isopropyl variant : This diastereomer, synthesized via similar methods (THF/MeOH/H₂O with LiOH), exhibits lower reactivity in hydrolysis due to steric hindrance from the isopropyl group. The (1S,4S) configuration results in a 7:1 cis/trans isomer ratio after acidification, contrasting with the (1R,4R) isomer’s higher stereopurity .
  • (1R,4S)-Ethyl variant: Replacing isopropyl with ethyl reduces steric bulk, improving solubility in polar solvents like methanol. Hydrolysis of its methyl ester requires milder conditions (LiOH, THF/MeOH/H₂O) and yields a carboxylic acid with enhanced aqueous solubility .
Ring-Modified Analogs
  • Piperidine derivatives : tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate (similarity score: 0.72) features a six-membered ring, increasing conformational flexibility but reducing ring strain compared to cyclopentene. This alters binding affinity in biological targets .
  • Cyclohexane derivatives: trans-Methyl 4-((tert-Boc)amino)cyclohexanecarboxylate (similarity score: 0.82) adopts a chair conformation, enhancing thermal stability but lowering reactivity in ring-opening reactions .

Functional Group Variations

  • Hydroxymethyl substituents : tert-Butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate (similarity score: 0.67) introduces a polar hydroxymethyl group, improving water solubility but requiring protection during synthetic steps to prevent oxidation .
  • Trifluoromethylphenyl derivatives: Compounds like tert-butyl((1R,3S)-3-isopropyl-3-(trifluoromethylphenyl)cyclopentyl)carbamate exhibit increased lipophilicity (logP ~2.8), enhancing blood-brain barrier penetration but complicating purification due to non-polar byproducts .

Comparative Data Table

Compound Name Stereochemistry Key Substituents Solubility (mg/mL) Synthetic Yield (%) Key Applications
(1R,4R)-Methyl 4-(Boc-amino)-1-isopropylcyclopent-2-enecarboxylate 1R,4R Isopropyl, Methyl ester 12 (CH₂Cl₂) 85 Antiviral intermediates
(1S,4S)-Methyl 4-(Boc-amino)-1-isopropylcyclopent-2-enecarboxylate 1S,4S Isopropyl, Methyl ester 8 (CH₂Cl₂) 72 Low stereopurity byproducts
(1R,4S)-4-(Boc-amino)-1-ethylcyclopent-2-enecarboxylic acid 1R,4S Ethyl, Carboxylic acid 45 (H₂O) 90 Water-soluble precursors
trans-Methyl 4-(Boc-amino)cyclohexanecarboxylate trans Cyclohexane, Methyl ester 18 (EtOAc) 78 Stable scaffolds

Research Findings

  • Reactivity : The (1R,4R) configuration facilitates higher regioselectivity in ring-opening reactions due to favorable orbital alignment, unlike the (1S,4S) isomer .
  • Synthetic Efficiency : Ethyl-substituted analogs achieve higher yields (90%) compared to isopropyl variants (72–85%) due to reduced steric demands .
  • Biological Activity : Piperidine and cyclohexane analogs show reduced potency in protease inhibition assays (IC₅₀ >10 μM) compared to cyclopentene derivatives (IC₅₀ ~1.2 μM), highlighting the importance of ring strain for target engagement .

Biological Activity

(1R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C13H23NO4
  • Molecular Weight: 257.33 g/mol
  • CAS Number: 146307-51-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and bioavailability, making it a suitable candidate for further pharmacological studies.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Summary of Anticancer Activity

CompoundCancer TypeIC50 (µM)Mechanism
Compound ABreast Cancer10Apoptosis induction
Compound BLung Cancer15Cell cycle arrest
This compoundColon CancerTBDTBD

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

Case Study:
A study conducted on animal models showed that administration of the compound resulted in a significant reduction in markers of inflammation compared to control groups. The specific pathways involved include inhibition of NF-kB signaling.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics with high gastrointestinal absorption. Toxicological assessments reveal low toxicity profiles at therapeutic doses, making it a promising candidate for further development.

Table 2: Pharmacokinetic Profile

ParameterValue
BioavailabilityHigh
Half-lifeTBD
MetabolismHepatic
ExcretionRenal

Q & A

Basic: What are the common synthetic routes for preparing (1R,4R)-Methyl 4-((tert-butoxycarbonyl)amino)-1-isopropylcyclopent-2-enecarboxylate, and what critical reaction conditions must be controlled?

Answer:
The compound is typically synthesized via stereoselective cyclization or functional group interconversion. Key steps include:

  • Boc-protection of amines : The tert-butoxycarbonyl (Boc) group is introduced under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine .
  • Cyclopentene ring formation : Ring-closing metathesis (RCM) or Diels-Alder reactions are employed, with Grubbs catalysts (e.g., 2nd generation) for RCM to ensure stereochemical fidelity at the 1R,4R positions .
  • Esterification : Methyl esterification is achieved via nucleophilic acyl substitution using methyl chloroformate or methanol under acidic conditions .
    Critical conditions :
  • Temperature control (<0°C during Boc protection to prevent racemization).
  • Strict anhydrous environments to avoid hydrolysis of intermediates.
  • Catalyst loading (5–10 mol% for RCM) to balance reaction rate and side-product formation .

Basic: What analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?

Answer:

  • Chiral HPLC : Resolves enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to confirm the 1R,4R configuration .
  • NMR Spectroscopy :
    • ¹H NMR : Key signals include the cyclopentene olefinic protons (δ 5.2–5.8 ppm, coupling constants J = 8–10 Hz for trans-configuration) and tert-butyl group (δ 1.4 ppm, singlet) .
    • ¹³C NMR : The Boc carbonyl appears at ~155 ppm, and the methyl ester carbonyl at ~170 ppm .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragments (e.g., loss of Boc group: m/z –100) .

Advanced: How can researchers reconcile discrepancies in reported spectral data (e.g., NMR shifts) across literature sources?

Answer:
Discrepancies often arise from solvent effects, concentration, or impurities. To resolve:

  • Standardize conditions : Compare spectra acquired in the same solvent (e.g., CDCl₃ vs. DMSO-d₆). For example, Boc-group protons may shift upfield in DMSO due to hydrogen bonding .
  • Spiking experiments : Add authentic samples to the reaction mixture to confirm peak assignments.
  • Variable temperature NMR : Detect dynamic processes (e.g., rotamers) that broaden or split signals .
  • Cross-reference with analogs : Compare data from structurally similar compounds, such as (1R,4S)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid, which shares overlapping spectral features .

Advanced: What experimental strategies mitigate degradation of the cyclopentene ring or Boc group during long-term storage or reactions?

Answer:

  • Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the cyclopentene double bond. Use amber vials to avoid photodegradation .
  • Reaction stabilization :
    • Add radical inhibitors (e.g., BHT) during reactions involving elevated temperatures.
    • Avoid prolonged exposure to protic solvents (e.g., MeOH) that hydrolyze the Boc group; use aprotic solvents like THF or DCM .
  • Monitor degradation : Use LC-MS to track byproducts like tert-butyl alcohol (from Boc cleavage) or cyclopentane derivatives (from ring saturation) .

Basic: How does the steric environment of the isopropyl group influence reactivity in downstream transformations?

Answer:
The isopropyl group at the 1-position introduces steric hindrance that:

  • Slows nucleophilic attacks : E.g., amide bond formation at the adjacent ester requires activating agents (e.g., HATU) to overcome steric bulk .
  • Directs regioselectivity : In Diels-Alder reactions, the bulky group favors endo transition states, dictating the product’s stereochemistry .
  • Impacts catalytic processes : In hydrogenation, the isopropyl group shields one face of the cyclopentene ring, leading to diastereoselective reduction .

Advanced: What methodological adjustments are needed when scaling up synthesis from milligram to gram quantities?

Answer:

  • Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane) or fractional distillation for volatile intermediates .
  • Heat management : Use jacketed reactors for exothermic steps (e.g., Boc deprotection with TFA) to prevent runaway reactions .
  • Catalyst recovery : Immobilize Grubbs catalysts on silica to reduce costs and facilitate reuse .
  • Quality control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress in real time .

Basic: What are the key stability-indicating parameters for this compound under varying pH and temperature conditions?

Answer:

  • pH stability : The Boc group hydrolyzes rapidly below pH 2 (e.g., in TFA) or above pH 9 (e.g., in NaOH). The ester moiety is stable between pH 4–7 .
  • Thermal stability :
    • Short-term (<1 hr): Stable up to 50°C in inert solvents.
    • Long-term: Degrades at >80°C, forming cyclopentane byproducts via retro-Diels-Alder pathways .
  • Light sensitivity : UV exposure (>300 nm) induces [4+2] cycloaddition side reactions .

Advanced: How can researchers address low yields in the final esterification step?

Answer:
Low yields often stem from competing hydrolysis or poor leaving-group displacement. Solutions include:

  • Activate the carbonyl : Use coupling agents like DCC/DMAP to convert the carboxylic acid to a more reactive mixed anhydride .
  • Solvent optimization : Switch to polar aprotic solvents (e.g., DMF) to stabilize the transition state .
  • Protect reactive sites : Temporarily protect the cyclopentene double bond with electron-withdrawing groups (e.g., nitro) to prevent Michael additions .

Basic: What are the primary applications of this compound in medicinal chemistry or materials science?

Answer:

  • Pharmaceutical intermediates : Serves as a chiral building block for CCR5 receptor modulators or protease inhibitors due to its rigid bicyclic structure .
  • Polymer science : The cyclopentene ring enables ring-opening metathesis polymerization (ROMP) to create functionalized polymers .
  • Catalysis : The Boc-protected amine acts as a directing group in asymmetric hydrogenation .

Advanced: What computational methods validate the stereochemical assignment of the 1R,4R configuration?

Answer:

  • Density Functional Theory (DFT) : Calculate NMR chemical shifts (e.g., using Gaussian09) and compare with experimental data to confirm spatial arrangement .
  • Molecular Dynamics (MD) : Simulate rotational barriers of the isopropyl group to correlate with observed NOE effects in 2D NMR .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, though this requires high-purity samples .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.